molecular formula C11H10N6O2 B5784029 (Z)-4-Amino-N'-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

(Z)-4-Amino-N'-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B5784029
M. Wt: 258.24 g/mol
InChI Key: RNTSQXIVWAHBOX-UHFFFAOYSA-N
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Description

(Z)-4-Amino-N’-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Amino-N’-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyanophenylmethanol with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Amino-N’-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the oxadiazole ring .

Scientific Research Applications

(Z)-4-Amino-N’-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-4-Amino-N’-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-Amino-N’-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide stands out due to its unique combination of functional groups, which can impart distinct reactivity and biological activity.

Properties

IUPAC Name

4-amino-N'-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c12-5-7-3-1-2-4-8(7)6-18-16-10(13)9-11(14)17-19-15-9/h1-4H,6H2,(H2,13,16)(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTSQXIVWAHBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON=C(C2=NON=C2N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CO/N=C(/C2=NON=C2N)\N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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